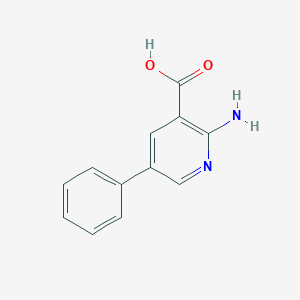

2-Amino-5-phenylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQVVNTIQFCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624804 | |

| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-56-8 | |

| Record name | 2-Amino-5-phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Amino-5-phenylnicotinic acid

An In-depth Technical Guide: Synthesis and Characterization of 2-Amino-5-phenylnicotinic Acid: A Guide for Medicinal Chemistry and Drug Development

Abstract

This compound is a valuable heterocyclic scaffold, serving as a critical building block in the design and synthesis of novel therapeutic agents. Its substituted pyridine core is a common motif in compounds exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of a robust synthetic route and detailed characterization protocols for this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process for researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Importance

Substituted nicotinic acid derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and pharmaceuticals.[1] The 2-amino-pyridine moiety, in particular, can act as a versatile pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. The addition of a phenyl group at the 5-position introduces a key structural element for modulating properties such as lipophilicity, stacking interactions, and metabolic stability.

This guide details a practical and efficient multicomponent approach to the synthesis of the intermediate 2-amino-5-phenylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid. This strategy is selected for its operational simplicity, high convergence, and the use of readily available starting materials, making it suitable for both small-scale research and larger-scale production.[2]

Synthesis of this compound

The synthesis is approached as a two-stage process: first, the construction of the substituted pyridine ring system via a one-pot, three-component reaction to yield 2-amino-5-phenylnicotinonitrile, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Synthetic Strategy and Mechanism

The core of the synthesis relies on a well-established condensation and cyclization strategy. The reaction proceeds through the following key steps:

-

Enaminone Formation: Acetophenone reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an activated enaminone intermediate. DMF-DMA serves as both a reagent and a water scavenger, driving the reaction forward.

-

Knoevenagel Condensation & Michael Addition: The enaminone undergoes a reaction sequence with cyanoacetamide. This involves an initial Knoevenagel-type condensation, followed by an intramolecular Michael addition.

-

Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates dimethylamine and water to form the stable aromatic 2-amino-5-phenylnicotinonitrile ring.

-

Hydrolysis: The resulting nitrile is hydrolyzed under basic or acidic conditions to afford the final product, this compound.

This multicomponent approach is highly efficient, allowing for the rapid assembly of a complex molecular architecture from simple precursors.[3]

Visualized Reaction Scheme

Caption: Reaction scheme for the two-stage synthesis of the target compound.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Amino-5-phenylnicotinonitrile

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10 mmol, 1.20 g), cyanoacetamide (10 mmol, 0.84 g), and ethanol (50 mL).

-

Addition of DMF-DMA: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.43 g) to the suspension.

-

Catalysis: Add piperidine (1 mmol, 0.085 g) as a basic catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 2-amino-5-phenylnicotinonitrile. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2.3.2: Hydrolysis to this compound

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the crude 2-amino-5-phenylnicotinonitrile (5 mmol) in a mixture of ethanol (20 mL) and 2 M aqueous sodium hydroxide (20 mL).

-

Hydrolysis: Heat the mixture to reflux for 12-16 hours, until TLC or HPLC analysis indicates the complete consumption of the starting material.

-

Neutralization: Cool the reaction mixture in an ice bath and carefully acidify with 2 M hydrochloric acid until the pH is approximately 6-7. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) to remove inorganic salts. Dry the product under high vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.[4]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Visualized Characterization Workflow

Caption: Standard workflow for the purification and characterization of the final product.

Spectroscopic and Chromatographic Data

The following tables summarize the expected data for this compound (C₁₂H₁₀N₂O₂).

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | Carboxylic Acid (-COOH) |

| ~8.40 | d | 1H | Pyridine H-6 |

| ~7.95 | d | 1H | Pyridine H-4 |

| ~7.60 | d | 2H | Phenyl H-2', H-6' |

| ~7.45 | t | 2H | Phenyl H-3', H-5' |

| ~7.35 | t | 1H | Phenyl H-4' |

| ~6.50 | br s | 2H | Amino (-NH₂) |

Note: Chemical shifts are predictive and may vary. The broad signals for -COOH and -NH₂ are due to proton exchange and may not always be observed.[5]

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch | Amine (-NH₂) |

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid |

| ~1680 | Strong | C=O Stretch | Carboxylic Acid |

| ~1620 | Strong | N-H Bend | Amine (-NH₂) |

| 1600 - 1450 | Medium | C=C & C=N Aromatic Stretch | Pyridine & Phenyl |

Note: The IR spectrum of amino acids can be complex due to hydrogen bonding and potential zwitterion formation.[6][7]

Table 3: Mass Spectrometry Data

| Technique | Expected m/z | Ionization Mode | Observation |

| ESI-MS | 215.08 (Calculated: 215.0764) | Positive [M+H]⁺ | Molecular Ion Peak |

| ESI-MS | 197.07 (Calculated: 197.0658) | Positive [M+H-H₂O]⁺ | Loss of Water |

| ESI-MS | 171.08 (Calculated: 171.0811) | Positive [M+H-CO₂]⁺ | Decarboxylation Fragment |

Note: Fragmentation patterns can provide confirmatory structural information. The most common fragment observed for amino acids is the loss of the carboxylic group.[8]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile. The purity of the final product should exceed 98% for use in drug development applications.

-

Thin-Layer Chromatography (TLC): TLC provides a quick and effective way to monitor reaction progress and assess the purity of column fractions, using an appropriate solvent system and visualization under UV light.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. The described three-component synthesis followed by hydrolysis is an efficient method for obtaining this valuable building block. The detailed characterization protocols, including NMR, FT-IR, and Mass Spectrometry, provide a robust framework for verifying the structure and ensuring the high purity required for subsequent applications in medicinal chemistry and pharmaceutical research. Adherence to these methods will enable researchers to confidently produce and validate this important chemical entity for their discovery programs.

References

-

Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Gewald reaction. (2023, December 2). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Al-Matar, H. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 69. Available at: [Link]

-

A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

-

Putrov, O. V., et al. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Roda, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Pharmaceuticals, 17(8), 1018. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Su, C., et al. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. The Journal of chemical physics, 128(16), 164309. Available at: [Link]

-

Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Annals of clinical and laboratory science, 43(4), 413–420. Available at: [Link]

-

Separation and Refining of Amino acids. (n.d.). Retrieved January 14, 2026, from [Link]

-

El-Gaby, M. S. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1801. Available at: [Link]

Sources

- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. diaion.com [diaion.com]

- 5. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Novel Synthetic Routes to 2-Amino-5-phenylnicotinic Acid Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-amino-5-phenylnicotinic acid scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor/anionic center (carboxylic acid), and a lipophilic aryl substituent provides a versatile platform for molecular recognition and modulation of biological targets. The efficient construction of this scaffold is therefore a critical challenge for synthetic and medicinal chemists. This guide provides an in-depth analysis of field-proven and emergent synthetic strategies for accessing these valuable derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind three core strategies: convergent multicomponent reactions (MCRs), post-functionalization of pyridine cores via palladium-catalyzed cross-coupling, and cutting-edge direct C-H activation techniques. Each section includes detailed, self-validating protocols and visual diagrams to equip researchers with the knowledge to select and implement the optimal synthetic route for their specific drug discovery program.

The Strategic Importance of the this compound Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmaceutical sciences, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[2] Among these, the pyridine ring is particularly prominent due to its unique electronic properties, metabolic stability, and ability to improve the aqueous solubility of drug candidates.[3][4] The this compound framework combines these general advantages with specific functionalities that drive biological activity. For instance, derivatives of 2-amino-5-aryl-pyridines have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a key target in inflammatory and neuropathic pain.[1] The strategic placement of the amino, carboxylic acid, and phenyl groups allows for precise three-dimensional interactions with target proteins, making the synthesis of diverse analogues a high-priority endeavor in drug development. This guide aims to provide a comprehensive technical overview of the most robust and innovative methods to construct this high-value chemical architecture.

Convergent Synthesis via Multicomponent Reactions (MCRs)

The principle of a multicomponent reaction is to construct a complex molecular architecture from three or more starting materials in a single synthetic operation. This "bottom-up" approach offers significant advantages in terms of step economy, reduced waste generation, and rapid generation of molecular diversity. For the this compound core, the most effective MCRs build the pyridine ring itself, incorporating the necessary substituents from simple, acyclic precursors.

Methodology: Thorpe-Ziegler Annulation of Chalcones

A powerful and direct route to the 2-amino-5-phenylnicotinonitrile precursor involves a one-pot reaction between a phenyl-substituted chalcone, malononitrile, and ammonium acetate.[5] The chalcone provides the C4, C5, C6, and the 5-phenyl substituent, while malononitrile supplies C2, C3, and the nitrile group, and ammonium acetate serves as the nitrogen source for the ring and the C2-amino group. The resulting nicotinonitrile can then be hydrolyzed to the target nicotinic acid.

The causality behind this reaction lies in an initial Michael addition of the malononitrile anion to the chalcone, followed by cyclization and subsequent aromatization via oxidation, a sequence often referred to as a Thorpe-Ziegler type reaction. The choice of ammonium acetate is critical as it provides the ammonia necessary for the formation of the C2-amino group during the cyclization cascade.

This protocol is adapted from analogous syntheses of 2-amino-3-cyanopyridines.[5]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chalcone (e.g., 1,2-diphenyl-2-propen-1-one, 1.0 equiv.), malononitrile (1.1 equiv.), and ammonium acetate (8.0 equiv.).

-

Solvent Addition: Add absolute ethanol as the solvent (approx. 20-30 mL).

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. Pour the mixture into ice-cold water and stir for 15 minutes.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the 2-amino-4,5-diphenylnicotinonitrile derivative. Further purification can be achieved by recrystallization from ethanol.

-

Hydrolysis (Optional): The resulting nitrile can be hydrolyzed to the carboxylic acid by heating with a strong base (e.g., 6M NaOH) or acid (e.g., 12M HCl) followed by neutralization.

Post-Functionalization via Cross-Coupling

An alternative and highly versatile strategy involves a "top-down" approach: starting with a pre-formed, functionalized pyridine ring and introducing the key phenyl substituent in a late-stage step. This methodology is particularly powerful for creating libraries of analogues, as a common intermediate can be coupled with a wide variety of partners.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for forming aryl-aryl C-C bonds in modern organic synthesis.[6] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids make it the preeminent choice for this transformation.[7][8] The strategy involves coupling a 2-amino-5-halonicotinic acid derivative (typically the 5-bromo derivative) with phenylboronic acid.

The causality of this reaction is rooted in a well-understood palladium catalytic cycle.[6] The Pd(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of the nicotinic acid. This is followed by transmetalation, where the phenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final, irreversible step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[9]

The following table summarizes typical conditions for the Suzuki coupling of 5-bromonicotinic acid derivatives with various arylboronic acids.[7][9][10]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[9] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[9] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 12 | ~90 |

| 4 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 37 | 16 | 75[7] |

This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acids.[9][10]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-5-bromonicotinic acid (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add a degassed solvent, such as a mixture of Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME) and water.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Novel Strategies: Direct C–H Activation

The forefront of synthetic strategy development lies in the direct functionalization of carbon-hydrogen (C–H) bonds.[11] This approach is the epitome of atom economy, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby shortening synthetic sequences and reducing waste.

Principle of Directed C–H Arylation

The C–H bonds of electron-deficient pyridine rings are notoriously unreactive.[11] Overcoming this challenge requires a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) that can selectively cleave a specific C–H bond and replace it with a C-C bond.[12] This selectivity is typically achieved by using a directing group—a functional group already present on the substrate that coordinates to the metal center and positions it in close proximity to the target C–H bond.[13] For a 2-aminonicotinic acid substrate, the endocyclic pyridine nitrogen or the exocyclic amino group can act as directing groups. While these typically direct functionalization to the C2 or C6 positions, achieving selectivity at the C5 position remains a significant but highly rewarding challenge, often requiring carefully designed catalytic systems or substrates.[2][12]

The general mechanism involves the coordination of the directing group to the catalyst, followed by a C-H cleavage step (often via concerted metalation-deprotonation), and subsequent reaction with an arylating agent.

While a universally applicable, high-yielding protocol for the C5-arylation of 2-aminonicotinic acid is still an area of active research, a conceptual workflow can be outlined based on advances in pyridine C-H functionalization.[11][12]

-

Substrate Preparation: The 2-amino group may require modification to a more effective directing group (e.g., an amide or picolinamide) to enforce the desired regioselectivity.

-

Reaction Setup: In a glovebox, a reaction vessel is charged with the modified 2-aminonicotinic acid derivative (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a specialized ligand (e.g., a custom phosphine or N-heterocyclic carbene), and an arylating agent (e.g., phenylboronic acid or a diaryliodonium salt).

-

Execution: The reaction is run in a high-boiling point solvent at elevated temperatures (100-150 °C) for 12-48 hours.

-

Work-up and Analysis: After cooling, the reaction mixture is subjected to standard work-up procedures, and the products are analyzed to determine the yield and regioselectivity of the arylation.

Summary and Future Outlook

The synthesis of this compound derivatives can be approached through several distinct and powerful strategies. The choice of the optimal route depends on the specific goals of the research program, such as the need for rapid library synthesis versus large-scale production of a single target.

| Synthetic Strategy | Key Advantages | Key Challenges | Best Suited For |

| Multicomponent Reaction | High step and atom economy; rapid access to core scaffold. | Substrate scope can be limited; hydrolysis of nitrile required. | Initial lead discovery; diversity-oriented synthesis. |

| Suzuki Cross-Coupling | High reliability and yield; vast commercial availability of reagents. | Requires pre-functionalized (halogenated) starting material. | Lead optimization; library synthesis; scale-up. |

| Direct C-H Activation | Highest atom economy; avoids pre-functionalization; shortens routes. | Regioselectivity can be difficult to control; harsh conditions. | Cutting-edge synthesis; process chemistry improvement. |

Future developments in this field will likely focus on refining direct C-H activation methods to operate under milder conditions with higher regioselectivity, potentially using photoredox or electrocatalysis. Furthermore, the continued expansion of multicomponent reaction methodologies will provide even more efficient and convergent pathways to these medicinally vital scaffolds. By understanding the principles and practicalities of the routes detailed in this guide, researchers are well-equipped to advance the synthesis of the next generation of pyridine-based therapeutics.

References

-

Campeau, L.-C., & Fagnou, K. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 2011(13), 1835-1853.

-

Hill, M. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemical Communications, 46(27), 4878-4889.

-

Banu, H., Kumar, S., & Singh, J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.

-

Banu, H., Kumar, S., & Singh, J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate.

-

Karami, B., Eskandari, K., & Ghasemi, Z. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Advances, 11(41), 25484-25506.

-

Singh, P. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.

-

Li, J., et al. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate.

-

BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. BenchChem.

-

Kumar, V., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1563-1605.

-

S., S., & C., R. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. IntechOpen.

-

Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 60.

-

Adam, J. M., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-6581.

-

Sem-Jacobsen, C., et al. (2023). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society, 145(38), 20952-20968.

-

Pomarnacka, E., & Brzozowski, Z. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640.

-

Stubbe, M., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 967.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Inno Pharmachem.

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia.

-

Abreu, A. S., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719.

-

BenchChem. (2025). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid. BenchChem.

-

CN104513197A - 2-aminonicotinic acid synthetic method. (2015). Google Patents.

-

Fernández, M., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 42(15), 2783-2785.

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia.

-

Vulcanchem. (n.d.). This compound. Vulcanchem.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.

-

ChemicalBook. (n.d.). 2-Aminonicotinic acid synthesis. ChemicalBook.

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

-

Paul, S., & Bhowmick, M. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. RSC Advances, 7(72), 45674-45678.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

-

Al-Warhi, T. I., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1813.

-

Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(21), 5174.

-

D'Aniello, F., & Taddei, M. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10851-10874.

Sources

- 1. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

Foreword: The Rationale for Screening 2-Amino-5-phenylnicotinic Acid Analogs

An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-5-phenylnicotinic Acid Analogs

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The specific analog, this compound, presents a unique chemical architecture characterized by an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl ring at the 5-position on a pyridine core.[4] This arrangement offers multiple points for chemical modification, allowing for the creation of diverse analog libraries. The phenyl substituent, in particular, enhances lipophilicity compared to the parent 2-aminonicotinic acid, potentially improving membrane permeability and altering biological target interactions.[4]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel this compound analogs. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices. Our objective is to establish a self-validating workflow, from initial library synthesis to mechanistic elucidation, ensuring the generation of robust and reliable data for identifying promising therapeutic leads.

Part 1: Foundational Stage: Library Synthesis and Quality Control

The journey of screening begins with the synthesis of the analog library. While numerous synthetic routes exist, a common approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with reagents like ethyl cyanoacetate or malononitrile.[4][5] Another established method for producing 2-aminonicotinic acid involves a four-step process starting from quinoline.[6]

Before any biological evaluation, the absolute purity and structural integrity of each synthesized analog must be rigorously confirmed. This is a non-negotiable quality control step to prevent misleading results from impurities.

Core Requirements for Compound Validation:

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the identity and structure of the final compounds.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the library compounds, with a purity of >95% being the generally accepted threshold for screening.

Part 2: Designing the Screening Cascade

A screening cascade is a hierarchical and resource-efficient strategy to systematically evaluate a compound library. It begins with broad, high-throughput primary assays to identify initial "hits" and progressively moves towards more complex, lower-throughput secondary and mechanistic assays to validate these hits and understand their mode of action.[7] This tiered approach ensures that the most resource-intensive experiments are reserved for the most promising compounds.

Caption: A generalized three-tiered screening cascade.

Part 3: Tier 1 - Primary Screening Protocols

The goal of primary screening is to rapidly assess the entire analog library for any biological activity in key therapeutic areas suggested by the nicotinic acid scaffold's known properties: oncology and inflammation.

Primary Anticancer Screening: Cytotoxicity Profiling

This initial screen assesses the broad cytotoxic (cell-killing) potential of the analogs against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.

-

Cell Culture: Plate human cancer cells (e.g., HCT-15 for colon carcinoma, PC-3 for prostate carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC50) Values

| Compound ID | HCT-15 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) |

| Analog-001 | 15.2 | 25.8 |

| Analog-002 | 0.134 | 0.245 |

| Analog-003 | > 100 | > 100 |

| Doxorubicin (Ref.) | 0.101 | 0.123 |

| Data is illustrative. Reference values for Doxorubicin are from published studies.[8] |

Primary Anti-inflammatory Screening: Nitric Oxide Inhibition

This assay identifies compounds that can suppress the inflammatory response in vitro. It uses macrophages stimulated with lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test analogs for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a vehicle control and a positive control (e.g., Ibuprofen).[1]

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cytotoxicity.[1]

Part 4: Tier 2 - Mechanistic Elucidation Assays

Compounds that demonstrate significant activity ("hits") in primary screens are advanced to secondary assays to confirm their activity and investigate their mechanism of action.

Elucidating Anticancer Mechanisms

For cytotoxic hits, the next logical step is to determine how they are killing the cancer cells.

Protocol: Caspase-3 Activity Assay (Apoptosis Induction)

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Caspase-3 is a key "executioner" enzyme in this process.

-

Cell Treatment: Treat cancer cells (e.g., HCT-15) with the hit compound at its IC50 concentration for 24 hours.

-

Cell Lysis: Harvest and lyse the cells to release their cytoplasmic contents.

-

Enzymatic Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate Ac-DEVD-pNA. If active caspase-3 is present, it will cleave the substrate, releasing p-nitroaniline (pNA).

-

Data Acquisition: Measure the absorbance of pNA at 405 nm over time.

-

Data Analysis: Quantify the increase in caspase-3 activity relative to untreated cells. A significant increase (e.g., a 4.3-fold rise as seen with some nicotinic acid analogs) is a strong indicator of apoptosis induction.[3]

Target-Based Assay: VEGFR-2 Kinase Inhibition

Some nicotinic acid analogs have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth.[3][8]

Caption: Inhibition of the VEGFR-2 signaling pathway.

A commercially available cell-free kinase assay kit can be used to directly measure the ability of a compound to inhibit VEGFR-2 phosphorylation activity. This confirms whether the compound is a direct inhibitor of the enzyme.

Elucidating Anti-inflammatory Mechanisms

For hits from the NO inhibition screen, the goal is to identify the specific inflammatory pathways being modulated.

Protocol: Cytokine Quantification by ELISA

This protocol measures the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Cell Treatment: Treat RAW 264.7 macrophages with the hit compound, followed by stimulation with LPS, as described in the Griess assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours.

-

ELISA Procedure: Use commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-6. Follow the manufacturer's instructions, which typically involve incubating the supernatant in antibody-coated plates, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Data Acquisition: Read the absorbance on a microplate reader.

-

Data Analysis: Calculate the concentration of each cytokine based on a standard curve and determine the percentage of inhibition caused by the compound. Some nicotinic acid derivatives have shown potent inhibition of these cytokines.[1][2]

Caption: Overview of key inflammatory pathways in macrophages.

Part 5: Advancing Leads - ADME/Tox and In Vivo Studies

Validated leads with well-defined mechanisms of action can be progressed to the next stage. This involves:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused set of new analogs to improve potency and selectivity.

-

In Vitro ADME/Tox: Before committing to animal studies, it is crucial to assess the compound's profile for Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity.[9] This includes assays for metabolic stability, plasma protein binding, and potential cardiac toxicity (e.g., hERG channel activity).[9]

-

In Vivo Efficacy Models: Promising candidates are then evaluated in animal models of disease, such as carrageenan-induced paw edema for anti-inflammatory activity or tumor xenograft models for anticancer efficacy.[1][10][11]

Conclusion

The systematic screening of this compound analogs requires a multi-tiered, logical approach grounded in scientific rigor. By employing a cascade that begins with broad phenotypic screens and progresses to specific mechanistic and target-based assays, researchers can efficiently identify and validate promising new chemical entities. The protocols and frameworks outlined in this guide provide a robust starting point for unlocking the therapeutic potential hidden within this versatile chemical scaffold. Each step, from initial synthesis to advanced in vivo testing, is a critical link in the chain of drug discovery, demanding meticulous execution and careful interpretation.

References

-

Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Expert Opinion on Drug Discovery. Available at: [Link]

-

Melo, T. G., et al. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. PubMed. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]

-

Melo, T. G., et al. (2010). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. Available at: [Link]

-

Robertson, S. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available at: [Link]

-

Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central. Available at: [Link]

-

Sahu, N. K., et al. (2018). Small-molecule Screening Techniques in Drug Discovery. ResearchGate. Available at: [Link]

-

Kassab, A. E., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

-

Al-Issa, S. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Available at: [Link]

-

Wang, X., et al. (2012). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available at: [Link]

-

Ali, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Science.gov. (n.d.). higher anticancer activity: Topics by Science.gov. Science.gov. Available at: [Link]

-

Tozkoparan, B., et al. (2007). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. National Institutes of Health. Available at: [Link]

-

Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

-

Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Foks, H., & Pancechowska-Ksepko, D. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Available at: [Link]

-

de Oliveira, R. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2012). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. Available at: [Link]

-

Artini, D., et al. (1971). Amides and amines with analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

-

Kumar, G., et al. (2016). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. National Institutes of Health. Available at: [Link]

-

Wang, Y., et al. (2022). The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. MDPI. Available at: [Link]

-

King, M. W. (2024). Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More. The Medical Biochemistry Page. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (1196157-56-8) for sale [vulcanchem.com]

- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-phenylnicotinic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutic agents is perpetual. The 2-amino-5-phenylnicotinic acid core represents a compelling scaffold, embodying a unique spatial arrangement of key functional groups: a nucleophilic amino group, an acidic carboxylic acid moiety, and a lipophilic phenyl ring, all strategically positioned on a pyridine core. This distinct combination of features imparts a favorable physicochemical profile, suggesting its potential for interacting with a variety of biological targets. The presence of both hydrogen bond donors and acceptors, coupled with the tunable lipophilicity offered by the phenyl group, makes this scaffold an attractive starting point for library synthesis and lead optimization campaigns. This guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of the this compound scaffold, underpinned by detailed experimental protocols and an analysis of its structure-activity relationships.

Core Scaffold: Physicochemical Characteristics

The foundational properties of this compound are pivotal to its utility in drug design. The interplay between its functional groups governs its solubility, lipophilicity, and acid-base characteristics, which in turn influence its pharmacokinetic and pharmacodynamic profiles.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Physical Form | Crystalline solid | [1] |

| Solubility | Limited water solubility, enhanced in polar organic solvents | [1] |

| Key Functional Groups | 2-amino, 3-carboxylic acid, 5-phenyl | [1] |

The amphoteric nature of the molecule, conferred by the acidic carboxylic acid and the basic amino group, allows it to exist in various ionization states depending on the physiological pH.[1] The phenyl substituent at the 5-position significantly increases the lipophilicity compared to the parent 2-aminonicotinic acid, a critical factor for cell membrane permeability.[1]

Synthesis of the Core Scaffold and Its Derivatives

The synthetic accessibility of a scaffold is a cornerstone of its utility in medicinal chemistry. The this compound core and its analogs can be constructed through several reliable synthetic routes.

General Synthetic Approach: The Guareschi-Thorpe Reaction

One of the most established methods for the synthesis of substituted 2-aminonicotinic acids and their derivatives is a variation of the Guareschi-Thorpe reaction. This approach often involves the condensation of a β-keto ester or equivalent with a cyanoacetamide or a related active methylene compound in the presence of a base. A particularly effective modern adaptation for synthesizing 2-amino-5-aryl substituted nicotinates involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene nitriles like ethyl cyanoacetate or malononitrile.[2] This method provides a convergent and efficient route to a diverse range of analogs.

Caption: Generalized workflow for the synthesis of 2-aminonicotinate derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-chlorophenylazo)-6-phenylnicotinate

This protocol is adapted from established procedures for the synthesis of related 2-amino-5-arylazonicotinates.[2]

Materials and Reagents:

-

3-Oxo-2-(4-chlorophenylhydrazono)propanal

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-oxo-2-(4-chlorophenylhydrazono)propanal (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (50 mL).

-

Addition of Catalyst: To the stirred solution, add a catalytic amount of piperidine (0.5 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to afford the desired ethyl 2-amino-5-(4-chlorophenylazo)-6-phenylnicotinate.

Medicinal Chemistry Applications and Biological Activities

The this compound scaffold has served as a template for the development of compounds with a range of biological activities, most notably in the areas of oncology and infectious diseases.

Anticancer Activity

Derivatives of the closely related 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often attributed to the inhibition of key cellular processes, although the precise molecular targets are still under investigation for many analogs.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [3] |

| MCF-7 (Breast) | 2.85 ± 0.1 | [3] | |

| 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [3] |

| MCF-7 (Breast) | 5.59 ± 0.3 | [3] |

The data suggests that substitutions on the phenyl rings can significantly modulate the anticancer potency. For instance, the presence of a chloro- and a methoxy-substituent in 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile resulted in superior activity compared to doxorubicin in the tested cell lines.[3]

Antimicrobial Activity

Derivatives of 2-amino-5-arylazonicotinic acid have shown promising activity against Gram-positive bacteria, with some compounds exhibiting efficacy comparable to ampicillin.[2]

Caption: Structure-Activity Relationship (SAR) exploration of the scaffold.

Experimental Protocols for Characterization and Biological Evaluation

Characterization of Synthesized Compounds

The identity and purity of newly synthesized compounds based on the this compound scaffold should be rigorously confirmed using a combination of spectroscopic and analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals for the core scaffold would include aromatic protons from the pyridine and phenyl rings, and a broad singlet for the amino protons. For 2-amino-4,6-diphenylnicotinonitrile derivatives, a characteristic singlet for the proton at the 5-position is observed between 7.09–7.25 ppm, and the amino protons appear as a broad singlet around 5.30–5.38 ppm.[3]

-

¹³C NMR: Reveals the carbon framework of the molecule. The spectrum would show distinct signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid. For a representative 2-amino-4,6-diphenylnicotinonitrile, characteristic signals for the nitrile carbon and the aromatic carbons are observed.[3]

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the synthesized compounds. The observation of the protonated molecular ion [M+H]⁺ is a key diagnostic peak.[3]

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands for the N-H stretching of the amino group (around 3400-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be expected.[3]

| Technique | Expected Observations for this compound Derivatives | Reference |

| ¹H NMR | Aromatic protons (7.0-8.5 ppm), NH₂ protons (broad singlet, variable), COOH proton (broad singlet, >10 ppm) | [3] |

| ¹³C NMR | Aromatic carbons (110-160 ppm), Carbonyl carbon (~170 ppm) | [3] |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight | [3] |

| IR Spectroscopy | N-H stretch (~3400-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C-H and C=C stretches | [3] |

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the anticancer activity of synthesized compounds.[3]

Materials and Reagents:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a further 48 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: A typical workflow in a medicinal chemistry program.

Pharmacokinetics and Toxicological Considerations

While specific pharmacokinetic and toxicological data for this compound and its direct derivatives are not extensively reported in the public domain, general considerations for the broader class of aminopyridines can provide initial guidance. The lipophilicity introduced by the phenyl group is expected to enhance absorption and tissue distribution. However, potential metabolic liabilities, such as oxidation of the pyridine or phenyl ring, should be considered. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling are crucial for any lead compounds emerging from this scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have already demonstrated encouraging biological activities, particularly in the realms of anticancer and antimicrobial research. Future efforts should focus on elucidating the specific molecular targets of the most active compounds to enable rational, target-based drug design. A systematic exploration of the structure-activity relationships, coupled with early-stage pharmacokinetic and toxicological profiling, will be essential to unlock the full therapeutic potential of this privileged scaffold. The architectural elegance and chemical versatility of this compound ensure its continued relevance in the ongoing pursuit of innovative medicines.

References

-

Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Al-Warhi, T., Al-Harbi, S., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C. H., & Abdel-Maksoud, M. S. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

-

Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 69. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical properties of 2-Amino-5-phenylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its structural features, physicochemical characteristics, reactivity, and potential biological significance. Detailed experimental protocols for its synthesis, purification, and characterization are presented, underpinned by a rationale for the methodological choices. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Architectural Significance of this compound

This compound is a trifunctionalized pyridine derivative featuring an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl substituent at the 5-position.[1] This unique arrangement of functional groups on a central pyridine scaffold imparts a distinct electronic and steric profile, making it a compelling building block in the synthesis of complex molecular architectures.

The aminopyridine core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, and influences the compound's solubility and pharmacokinetic properties. The phenyl group at the 5-position significantly increases the molecule's lipophilicity compared to its unsubstituted counterpart, 2-aminonicotinic acid, which can enhance its ability to cross biological membranes.[1] Furthermore, the phenyl ring offers a site for further functionalization to modulate biological activity and selectivity.

This guide will systematically detail the known and predicted chemical properties of this compound, providing a foundational understanding for its application in drug discovery and development.

Physicochemical Properties: A Quantitative and Qualitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is limited, a combination of information from commercial suppliers and computational predictions provides a solid foundation for its characterization.

General Properties

| Property | Value/Description | Source |

| IUPAC Name | 2-Amino-5-phenylpyridine-3-carboxylic acid | N/A |

| CAS Number | 1196157-56-8 | [2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

Predicted Physicochemical Parameters

Due to the scarcity of experimental data, the following parameters have been predicted using computational models. These values provide useful estimates for guiding experimental design.

| Parameter | Predicted Value | Method |

| pKa (acidic) | ~4-5 | Estimation based on nicotinic acid derivatives |

| pKa (basic) | ~2-3 | Estimation based on 2-aminopyridine derivatives |

| logP | ~1.5-2.5 | Estimation based on structural fragments |

The amphoteric nature of this compound, arising from the presence of both a basic amino group and an acidic carboxylic acid, is a key feature influencing its solubility and ionization state at different pH values.[1]

Solubility Profile

As a crystalline solid with both polar and non-polar functionalities, this compound exhibits limited solubility in water but shows better solubility in polar organic solvents.[1] This solubility profile is consistent with its predicted logP value, suggesting a degree of lipophilicity. For practical applications, solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol are likely to be effective for solubilization.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The expected spectroscopic features of this compound are detailed below, based on the characteristic signals of its constituent functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as exchangeable protons from the amino and carboxylic acid groups. The aromatic region will likely display complex multiplets due to the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include the carbonyl carbon of the carboxylic acid (typically downfield), carbons of the pyridine and phenyl rings, and the carbon atoms attached to the nitrogen and oxygen atoms.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3500-3300 |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=C and C=N stretch (aromatic rings) | 1600-1450 |

These bands provide a rapid and reliable method for confirming the presence of the key functional moieties.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₀N₂O₂). The fragmentation pattern will likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, and fragmentation of the pyridine and phenyl rings.[1]

Synthesis and Purification: A Practical Workflow

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-phenylnicotinate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in water and add it dropwise to a cooled, acidic solution of aniline (1 equivalent) to form the diazonium salt in situ.

-

Coupling: Slowly add the diazonium salt solution to the solution of phenylacetaldehyde, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir for several hours.

-

Cyclocondensation: To the resulting solution of the intermediate 3-oxo-2-phenylhydrazonopropanal, add ethyl cyanoacetate (1 equivalent) and a catalytic amount of a base such as piperidine.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The solid product, ethyl 2-amino-5-phenylnicotinate, can be collected by filtration.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Suspend the crude ethyl 2-amino-5-phenylnicotinate in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heating: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Neutralization: Cool the reaction mixture and carefully acidify it with a mineral acid (e.g., HCl) to a pH of approximately 6-7.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by NMR, IR, and MS analysis.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups.

Caption: Key reactive sites of this compound.

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also contributes to the basicity of the molecule.

-

Carboxylic Acid Group: The carboxylic acid is acidic and can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This group is crucial for forming covalent linkages in drug design.[5]

-

Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The pyridine nitrogen is also a site for N-oxidation or coordination to metal centers.

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. It should be stored in a cool, dry, and dark place to maintain its integrity.

Biological and Medicinal Chemistry Context

While specific biological activity data for this compound is not extensively documented, the structural motifs it contains are prevalent in many biologically active molecules.

-

Antimicrobial Potential: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties.[6] The combination of the aminopyridine and carboxylic acid moieties in this compound suggests that it could serve as a scaffold for the development of new antimicrobial agents.

-

Enzyme Inhibition: The aminonicotinic acid framework is a versatile scaffold for designing enzyme inhibitors. For example, derivatives of 6-aminonicotinic acid have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[7]

-

Pharmaceutical Synthesis: 6-Aminonicotinic acid is a key intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs.[8][9] By analogy, this compound represents a valuable building block for accessing novel chemical space in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Toxicity: While specific toxicity data is not available, related aminopyridine compounds are known to be toxic if ingested or absorbed through the skin.[10] Treat this compound with appropriate caution.

Conclusion

This compound is a structurally intriguing molecule with significant potential in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, an acidic carboxylic acid, and a lipophilic phenyl group on a pyridine core makes it a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. This technical guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical parameters, expected spectroscopic features, a plausible synthetic route, and safety considerations. It is hoped that this document will serve as a valuable resource for scientists and researchers, facilitating further exploration and application of this promising chemical entity.

References

-

The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Exploring 6-Aminonicotinic Acid: Properties and Applications. (URL: [Link])

-

6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermediates. (URL: [Link])

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])

-

2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem. (URL: [Link])

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem. (URL: [Link])

-

L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. (URL: [Link])

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (URL: [Link])

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (URL: [Link])

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (URL: [Link])

-

2-Amino-5-Pyridinecarboxylic Acid - Pipzine Chemicals. (URL: [Link])

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])

-

2-amino-5-phenylpyridine-3-carboxylic acid - C12H10N2O2 | CSSB00010173964. (URL: [Link])

-

2-Amino-5-methylpyridinium nicotinate - PMC - NIH. (URL: [Link])

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. (URL: [Link])

-

Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC - NIH. (URL: [Link])

-

Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium - Radboud Repository. (URL: [Link])

-

Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures - PubMed. (URL: [Link])

-

FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin - ResearchGate. (URL: [Link])

-

1H and 12C NMR spectra of some amino acids. (URL: [Link])

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (URL: [Link])

Sources

- 1. This compound (1196157-56-8) for sale [vulcanchem.com]

- 2. This compound | 1196157-56-8 [chemicalbook.com]

- 3. This compound CAS#: 1196157-56-8 [m.chemicalbook.com]

- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]